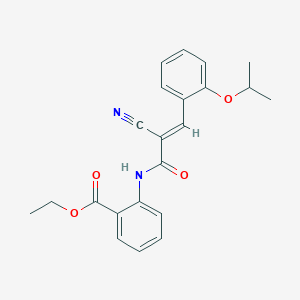

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)18-10-6-7-11-19(18)24-21(25)17(14-23)13-16-9-5-8-12-20(16)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b17-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWOFWPOJXRPMY-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:

Formation of the acrylamide intermediate: This involves the reaction of 2-isopropoxybenzaldehyde with malononitrile in the presence of a base to form the cyanoacrylamide intermediate.

Esterification: The cyanoacrylamide intermediate is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.

Amidation: The final step involves the reaction of the ethyl ester with 2-aminobenzoic acid to form (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by an ethyl ester, a cyano group, and an isopropoxyphenyl moiety. The synthesis typically involves several steps:

- Formation of the Acrylamide Intermediate : The reaction of 2-isopropoxybenzaldehyde with malononitrile in the presence of a base yields the cyanoacrylamide intermediate.

- Esterification : The cyanoacrylamide intermediate is reacted with ethyl chloroformate to produce the ethyl ester.

- Amidation : Finally, the ethyl ester reacts with 2-aminobenzoic acid to yield the target compound.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for further modifications and derivatization.

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity. For example, compounds with hydroxyl substitutions demonstrated enhanced antioxidant activity at concentrations as low as 100 µM .

- Anticancer Research : In vitro studies have shown that derivatives of (E)-ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)benzoate possess cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .

Medicine

- Drug Development : The compound is being investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, which may lead to the development of new drugs targeting specific diseases.

Industry

- Production of Specialty Chemicals : The compound finds utility in producing specialty chemicals and materials with tailored properties for industrial applications.

Antibacterial Activity Study

A series of derivatives were synthesized and tested for their antibacterial properties. Results indicated that compounds with specific functional groups exhibited enhanced activity against various bacterial strains.

Anticancer Activity Study

In vitro evaluations demonstrated that certain derivatives showed significant cytotoxicity against breast and pancreatic cancer cell lines. These findings suggest potential pathways for developing new anticancer therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.

Inducing oxidative stress: Leading to cell damage and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α-cyanoacrylamides, which are characterized by their conjugated double bond and electron-withdrawing cyano group. Key structural analogs include:

Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (Compound 3e) Exhibited 83.1% inhibition in carrageenan-induced rat paw edema, comparable to diclofenac (85%) . The 4-hydroxy-3-methoxyphenyl group enhances antioxidant activity via hydrogen donation and radical scavenging .

Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) Demonstrated superior antioxidant activity in DPPH, nitric oxide, and lipid peroxidation assays . The tetrahydrobenzo[b]thiophene core may improve metabolic stability compared to dimethylthiophene derivatives .

Ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate (Target Compound) Key Differences:

- Core Structure: Benzoate ester vs. thiophene carboxylate.

- Substituent Position : The 2-isopropoxy group (ortho position) may reduce steric accessibility compared to para-substituted analogs, affecting binding efficiency.

- Hypothesized Activity :

- The isopropoxy group’s electron-donating nature may moderately enhance lipophilicity, improving membrane permeability but reducing radical scavenging efficacy compared to phenolic derivatives .

Key Findings :

- Phenolic vs. Alkoxy Substitutents: Hydroxyl groups (e.g., 4-hydroxy) confer superior antioxidant activity due to hydrogen-donating capacity, whereas alkoxy groups (e.g., isopropoxy) prioritize lipophilicity over radical scavenging .

Biological Activity

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a novel organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes an ethyl ester, a cyano group, and an isopropoxyphenyl moiety. The synthesis typically involves several steps:

- Formation of the Acrylamide Intermediate : The reaction of 2-isopropoxybenzaldehyde with malononitrile in the presence of a base produces the cyanoacrylamide intermediate.

- Esterification : The intermediate is reacted with ethyl chloroformate to form the ethyl ester.

- Amidation : Finally, the ethyl ester reacts with 2-aminobenzoic acid to yield the target compound.

Antimicrobial Properties

Research indicates that (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate exhibits significant antimicrobial activity. A study evaluated various derivatives of similar compounds and found that those with specific substitutions showed enhanced antibacterial effects against strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| 4-Dimethylamino derivative | 32 against B. subtilis |

| Ethyl derivative | 64 against E. coli |

| Other derivatives | Up to 128 against S. aureus |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving oxidative stress and interference with DNA replication .

The biological activity of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects that inhibit cell growth.

- Cytotoxic Effects : Interference with cellular processes, such as protein synthesis and DNA replication, can result in cytotoxicity.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis.

Case Studies

- Study on Antibacterial Activity : A series of derivatives were tested for their antibacterial properties. The study found that compounds with hydroxyl substitutions exhibited greater antioxidant activity at concentrations as low as 100 µM .

- Anticancer Research : In vitro studies demonstrated that derivatives of (E)-ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)benzoate showed significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells .

Q & A

Q. Q1. What is the standard protocol for synthesizing (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate?

Methodological Answer: The compound is synthesized via a Knoevenagel condensation reaction. Ethyl 2-(2-cyanoacetamido)benzoate (10 mmol) and substituted benzaldehydes (11 mmol) are refluxed in toluene with piperidine (0.35 ml) and acetic acid (1.3 ml) for 5–6 hours. Reaction completion is monitored by TLC. The precipitate is filtered and recrystallized using a suitable solvent (e.g., ethanol or acetone) .

Q. Q2. How is purity confirmed during synthesis?

Methodological Answer: Purity is assessed via thin-layer chromatography (TLC) during synthesis and further validated using HPLC or NMR spectroscopy. For example, -NMR can confirm the (E)-configuration by analyzing coupling constants and chemical shifts of the acrylamido double bond .

Advanced Synthesis Optimization

Q. Q3. What factors influence reaction yield in the synthesis of this compound?

Methodological Answer: Key factors include:

- Catalyst selection : Piperidine/acetic acid systems are standard, but alternatives like DBU or ionic liquids may improve regioselectivity.

- Solvent polarity : Toluene minimizes side reactions, but DMF or acetonitrile could alter reaction kinetics.

- Temperature control : Prolonged reflux (>6 hours) may degrade thermally unstable intermediates .

Q. Q4. How can regioselectivity be ensured during the Knoevenagel condensation?

Methodological Answer: Regioselectivity is controlled by steric and electronic effects of the benzaldehyde substituent. Computational modeling (e.g., DFT calculations) predicts favorable transition states, while experimental validation uses NOESY NMR to confirm spatial arrangements .

Pharmacological Evaluation

Q. Q5. What in vitro assays are used to evaluate antioxidant activity?

Methodological Answer: Standard assays include:

Q. Q6. How are anti-inflammatory mechanisms investigated?

Methodological Answer: Advanced studies use:

- COX-1/COX-2 inhibition assays : ELISA-based quantification of prostaglandin E (PGE).

- Molecular docking : Discovery Studio or AutoDock Vina simulates binding to COX-2 active sites (PDB ID: 5KIR).

- In vivo carrageenan-induced paw edema models : Dose-dependent inhibition of inflammation is measured .

Structural and Computational Analysis

Q. Q7. What techniques confirm the (E)-configuration of the acrylamido group?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and distances (e.g., C=C bond length ~1.34 Å for (E)-isomers).

- -NMR : Coupling constants () >16 Hz indicate trans-configuration.

- UV-Vis spectroscopy : Conjugation effects shift to ~300–350 nm .

Q. Q8. How can QSAR models predict biological activity?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:

- LogP : Lipophilicity impacts membrane permeability.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions.

- Molar refractivity : Correlates with steric bulk. Machine learning (e.g., Random Forest) validates predictive accuracy .

Stability and Degradation

Q. Q9. How does sample degradation affect experimental reproducibility?

Methodological Answer: Degradation products (e.g., hydrolyzed esters or oxidized cyano groups) alter bioactivity. Mitigation strategies include:

- Storage conditions : –20°C under inert atmosphere.

- Stability assays : Accelerated aging studies (40°C/75% RH) monitored via LC-MS.

- Real-time NMR : Tracks structural changes over time .

Data Contradictions and Reproducibility

Q. Q10. How to resolve discrepancies between in vitro and in vivo anti-inflammatory results?

Methodological Answer: Discrepancies arise from:

- Bioavailability issues : Poor solubility limits in vivo efficacy. Use logD (pH 7.4) to optimize solubility.

- Metabolic degradation : LC-MS/MS identifies metabolites in plasma.

- Dose translation : Allometric scaling adjusts doses from rodents to humans .

Advanced Analytical Techniques

Q. Q11. What hyphenated techniques characterize degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.